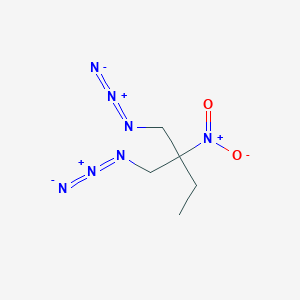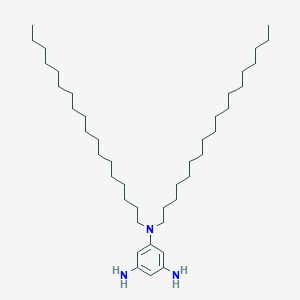
4-(Dimethoxymethyl)phenyl 4-(octyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethoxymethyl)phenyl 4-(octyloxy)benzoate is a compound that belongs to the class of phenyl benzoate derivatives. These compounds are known for their unique properties and applications in various fields, including liquid crystal technology, organic electronics, and materials science. The compound is characterized by its ester linkage and the presence of both dimethoxymethyl and octyloxy groups, which contribute to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethoxymethyl)phenyl 4-(octyloxy)benzoate typically involves the esterification of 4-(dimethoxymethyl)phenol with 4-(octyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethoxymethyl)phenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The dimethoxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The ester linkage can be reduced to yield alcohol derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-(formyl)phenyl 4-(octyloxy)benzoate or 4-(carboxy)phenyl 4-(octyloxy)benzoate.
Reduction: Formation of 4-(dimethoxymethyl)phenyl 4-(octyloxy)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-(Dimethoxymethyl)phenyl 4-(octyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and other electronic devices due to its liquid crystalline properties.
Mechanism of Action
The mechanism of action of 4-(dimethoxymethyl)phenyl 4-(octyloxy)benzoate is primarily related to its ability to self-assemble into ordered structures. The ester linkage and the presence of flexible alkyl chains allow the molecule to form liquid crystalline phases, which are essential for its applications in display technology and organic electronics. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with cellular membranes and proteins, leading to its observed effects.
Comparison with Similar Compounds
4-(Dimethoxymethyl)phenyl 4-(octyloxy)benzoate can be compared with other phenyl benzoate derivatives, such as:
4-(Methoxymethyl)phenyl 4-(octyloxy)benzoate: Similar structure but with a methoxymethyl group instead of dimethoxymethyl, leading to different physical and chemical properties.
4-(Dimethoxymethyl)phenyl 4-(decyloxy)benzoate: Similar structure but with a decyloxy group instead of octyloxy, affecting its liquid crystalline behavior and applications.
4-(Dimethoxymethyl)phenyl 4-(butyloxy)benzoate: Similar structure but with a butyloxy group, resulting in different solubility and thermal properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct liquid crystalline properties and potential biological activities.
Properties
CAS No. |
193212-22-5 |
|---|---|
Molecular Formula |
C24H32O5 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[4-(dimethoxymethyl)phenyl] 4-octoxybenzoate |
InChI |
InChI=1S/C24H32O5/c1-4-5-6-7-8-9-18-28-21-14-10-19(11-15-21)23(25)29-22-16-12-20(13-17-22)24(26-2)27-3/h10-17,24H,4-9,18H2,1-3H3 |
InChI Key |
LMYSOQVRBDWGRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)

![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)

![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)
![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)

![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)


![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)

